N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Overview
Description
N-(5-Chloro-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.623 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, along with an acetamide functional group.
Scientific Research Applications
N-(5-Chloro-4-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-4-methylpyridin-2-yl)acetamide typically involves the reaction of 5-chloro-4-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-4-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(5-Chloro-4-methylpyridin-2-yl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- N-(5-Chloro-2-methylpyridin-3-yl)acetamide
- N-(4-Chloro-3-methylpyridin-2-yl)acetamide
- N-(5-Bromo-4-methylpyridin-2-yl)acetamide
Uniqueness: N-(5-Chloro-4-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
IUPAC Name |
N-(5-chloro-4-methylpyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVXRNRTVIVNEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450031 | |
Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148612-16-2 | |
Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was N-(5-Chloro-4-methylpyridin-2-yl)acetamide chosen as a substrate in the study?
A1: The research aimed to explore the effectiveness of novel Pd-PEPPSI complexes in catalyzing Buchwald–Hartwig amination reactions. This compound, being a heteroaryl chloride, served as a representative substrate to investigate the scope and limitations of these catalysts []. The researchers were particularly interested in testing the catalysts' ability to activate and functionalize the carbon-chlorine bond in this type of molecule.
Q2: What were the results of using this compound in the reactions with the Pd-PEPPSI complexes?
A2: The study demonstrated that the synthesized Pd-PEPPSI complexes, specifically complex C6, exhibited notable catalytic activity in facilitating the Buchwald–Hartwig amination reaction using this compound []. This finding highlights the potential of these complexes in synthesizing a diverse range of compounds by coupling various amines with heteroaryl chlorides.
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